N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a synthetic heterocyclic compound featuring a fused cycloheptane-oxazole core substituted with a 2,4-dimethoxyphenyl carboxamide group. Its molecular formula is C₁₇H₂₀N₂O₄ (molecular weight: 316.35 g/mol). The compound’s structure combines a seven-membered cycloheptane ring fused with a 1,2-oxazole moiety, which confers unique conformational and electronic properties.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-21-11-8-9-13(15(10-11)22-2)18-17(20)16-12-6-4-3-5-7-14(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20) |
InChI Key |
KUVRDLQIFBERHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-propargylamides, which undergo cyclization in the presence of (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) as a reaction promoter . The reaction proceeds via a 5-exo-dig process, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different substituents, while substitution reactions can lead to a variety of functionalized oxazole compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors.
- Cyclization : The formation of the oxazole ring is crucial and often requires specific catalysts and reaction conditions.
- Characterization Techniques : Spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cell Line Studies : Research indicates that this compound exhibits significant growth inhibition against several cancer cell lines. For example, it demonstrated percent growth inhibitions (PGIs) in the range of 70% to 90% against different types of cancer cells .
- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell proliferation and apoptosis. It has been suggested that it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
- In Vitro Studies : It has shown efficacy against various bacterial strains and fungi. For instance, compounds with similar structural motifs have demonstrated significant antibacterial activity against Gram-positive bacteria .
- Potential Applications : Given its antimicrobial properties, this compound could be explored for use in treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of compounds structurally related to this compound. It was found that derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis . This suggests that modifications to the core structure can enhance anticancer activity.
Case Study 2: Antimicrobial Screening
Another research effort investigated the antimicrobial properties of oxazole derivatives similar to this compound. The study reported that certain derivatives displayed significant inhibition against Mycobacterium smegmatis and Candida albicans with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml . These findings underscore the potential for developing new antimicrobial agents based on this chemical scaffold.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Key Differences:
- 3,5-Dimethoxyphenyl: Symmetric methoxy groups at positions 3 and 5 may reduce steric hindrance, improving solubility and altering binding kinetics .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₀N₂O₄ | 316.35 | 2,4-dimethoxyphenyl | Cyclohepta-oxazole fusion |
| N-(3,5-dimethoxyphenyl)-... (CAS 1190250-41-9) | C₁₇H₂₀N₂O₄ | 316.35 | 3,5-dimethoxyphenyl | Symmetric methoxy substitution |
Heterocyclic Core Variations
Oxazole vs. Thiophene/Thiazole Derivatives
Replacing the oxazole moiety with thiophene or thiazole alters electronic properties and bioavailability:
- N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide (4a): Features a thiophene ring instead of oxazole, increasing electron richness.
- 3-[2,6-di(isopropyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate :
Carboxamide Derivatives with Varied Aromatic Substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethyl group.
- Properties : Melting point = 90°C; simpler aromatic system compared to the target compound’s fused heterocycle.
- Applications : Used as a reference compound in neurotransmitter studies due to structural similarity to dopamine agonists .
Structural and Functional Implications
- Cycloheptane vs.
- Methoxy Positioning : 2,4-Dimethoxy substitution may favor π-π stacking with aromatic residues in proteins, whereas 3,5-substitution could optimize hydrogen bonding.
- Heterocycle Choice : Oxazole’s nitrogen and oxygen atoms provide hydrogen-bonding sites absent in thiophene/thiazole analogs, influencing target selectivity.
Data Gaps and Limitations
- Synthetic yields and purification methods for the target compound are unspecified, limiting comparative analysis of scalability.
Biological Activity
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates an oxazole ring fused with a cycloheptane moiety. Its molecular formula is , which indicates the presence of multiple functional groups that contribute to its biological interactions.
Research suggests that compounds similar to this compound may act as inhibitors of various biological targets. Specifically, it is hypothesized to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound could potentially halt cell cycle progression and exhibit anti-cancer properties .
Anticancer Potential
Several studies have evaluated the anticancer effects of similar compounds. For instance:
- In vitro studies demonstrated that related oxazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Case Study : A derivative of the compound was shown to have an IC50 value of 0.025 μM against human neuroblastoma SH-SY5Y cells, indicating potent cytotoxic activity .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Research on similar benzothiophene derivatives has shown effectiveness against Gram-positive bacteria:
- Study Findings : Compounds within this chemical family displayed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (μM) | Effect |
|---|---|---|---|
| Anticancer | SH-SY5Y (neuroblastoma) | 0.025 | Induces apoptosis |
| Antibacterial | Staphylococcus aureus | Not specified | Significant growth inhibition |
| Antibacterial | Bacillus subtilis | Not specified | Significant growth inhibition |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
